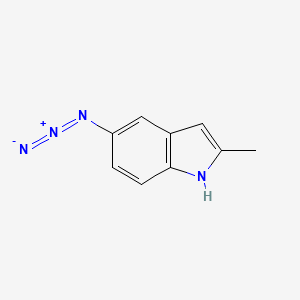

5-azido-2-methyl-1H-indole

Description

BenchChem offers high-quality 5-azido-2-methyl-1H-indole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-azido-2-methyl-1H-indole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C9H8N4 |

|---|---|

Molecular Weight |

172.19 g/mol |

IUPAC Name |

5-azido-2-methyl-1H-indole |

InChI |

InChI=1S/C9H8N4/c1-6-4-7-5-8(12-13-10)2-3-9(7)11-6/h2-5,11H,1H3 |

InChI Key |

MKEGDCIFERWRFU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(N1)C=CC(=C2)N=[N+]=[N-] |

Origin of Product |

United States |

Foundational & Exploratory

Introduction: A Versatile Building Block for Modern Chemistry

An In-depth Technical Guide to 5-azido-2-methyl-1H-indole: Structure, Properties, and Applications

In the landscape of contemporary drug discovery and chemical biology, the indole scaffold stands out as a "privileged structure," a core component found in a multitude of natural products, pharmaceuticals, and essential biomolecules.[1][2][3] Its unique electronic properties and structural versatility have made it a cornerstone for medicinal chemists.[2] When this privileged core is functionalized with a bioorthogonal handle, its utility expands exponentially. 5-azido-2-methyl-1H-indole is a prime example of such a molecule, merging the foundational indole structure with the remarkable reactivity of an azide group.

This guide provides a comprehensive technical overview of 5-azido-2-methyl-1H-indole for researchers, scientists, and professionals in drug development. We will delve into its chemical and physical properties, provide a detailed synthesis protocol, and explore its critical applications as a molecular tool, particularly in the realm of bioorthogonal "click" chemistry.[4][5] The strategic placement of the azide at the 5-position and a methyl group at the 2-position creates a stable, versatile, and highly valuable reagent for constructing complex molecular architectures and probing biological systems.

Chemical Structure and Physicochemical Properties

A thorough understanding of a molecule's fundamental properties is paramount for its effective use in any experimental context. This section outlines the structural features and key physicochemical data for 5-azido-2-methyl-1H-indole.

Molecular Structure

The structure of 5-azido-2-methyl-1H-indole consists of a bicyclic indole ring system. A methyl group (-CH₃) is substituted at the C-2 position, and an azide group (-N₃) is attached to the C-5 position of the benzene ring portion of the indole.

-

Molecular Formula: C₉H₈N₄

-

Molecular Weight: 172.19 g/mol

-

Key Features:

-

Indole Core: Provides a rigid, aromatic scaffold that is a well-established pharmacophore in many biologically active compounds.[1]

-

2-Methyl Group: This group enhances the lipophilicity of the molecule and can influence its binding interactions with biological targets. It also sterically directs reactions at other positions.

-

5-Azido Group: This is the key functional handle for bioorthogonal chemistry. The azide is small, metabolically stable, and largely absent in biological systems, preventing interference with native processes.[4][6] It is poised for highly specific "click" reactions with alkyne-containing partners.[5][7]

-

Physicochemical Data

The properties of 5-azido-2-methyl-1H-indole are summarized in the table below. It is critical to note that as an organic azide, this compound requires careful handling and storage to ensure stability and safety.

| Property | Value/Description | Rationale and Experimental Insight |

| IUPAC Name | 5-azido-2-methyl-1H-indole | - |

| CAS Number | Data not readily available | This compound is primarily a research intermediate; specific registration may not be public. |

| Appearance | Typically a solid, may range from off-white to brown. | Color may deepen over time due to slight decomposition or exposure to light. |

| Melting Point | Data not readily available. | Expected to be higher than 2-methylindole (59-61 °C) due to the polar azide group. |

| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, CH₂Cl₂, Ethyl Acetate). | The indole and methyl groups provide nonpolar character, while the azide adds polarity. |

| Stability | Thermally sensitive. Potential for decomposition upon heating.[8] | Organic azides are energetic compounds. Avoid high temperatures, shock, and friction. |

| Storage | Store at 2-8 °C, under an inert atmosphere (e.g., Argon or Nitrogen), and protected from light. | Cool, dark, and inert conditions are crucial to prevent thermal and photochemical degradation of the azide group.[8] |

Spectroscopic Data (Predicted)

While specific experimental spectra for this exact molecule are not widely published, the expected NMR and IR signatures can be predicted based on the functional groups present.

-

¹H NMR: Signals would be expected in the aromatic region (δ 6.5-7.5 ppm) for the indole ring protons, a singlet around δ 2.4 ppm for the 2-methyl group, and a broad singlet for the N-H proton (δ > 8.0 ppm).

-

¹³C NMR: Resonances for the nine carbon atoms would appear, with the aromatic carbons in the δ 100-140 ppm range.

-

IR Spectroscopy: A characteristic and strong, sharp absorption band is expected between 2100-2160 cm⁻¹ , which is indicative of the azide (-N₃) stretching vibration. This peak is a critical diagnostic tool for confirming the presence of the azide group.

Synthesis Protocol: From Amine to Azide

The most direct and common synthesis of 5-azido-2-methyl-1H-indole involves a two-step diazotization-azidation sequence starting from the commercially available 5-amino-2-methyl-1H-indole. This method is reliable and avoids the often harsher conditions of a multi-step de novo indole synthesis like the Fischer or Japp-Klingemann reactions.[9][10][11]

Causality Behind the Experimental Design

The core of this synthesis is the conversion of a stable primary aromatic amine into a highly reactive diazonium salt, which is then immediately trapped by the azide anion.

-

Diazotization: The reaction of the primary amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) forms the diazonium salt. This step must be performed at low temperatures (0-5 °C) because diazonium salts are notoriously unstable and can decompose violently at higher temperatures, often releasing nitrogen gas.

-

Azidation: The introduction of sodium azide provides the N₃⁻ nucleophile, which displaces the dinitrogen (N₂) from the diazonium salt. N₂ is an excellent leaving group, making this substitution reaction highly efficient.

Detailed Step-by-Step Methodology

Materials and Reagents:

-

5-amino-2-methyl-1H-indole

-

Hydrochloric acid (HCl), concentrated

-

Sodium nitrite (NaNO₂)

-

Sodium azide (NaN₃)

-

Deionized water

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ice bath

-

Magnetic stirrer and stir bar

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-amino-2-methyl-1H-indole (1.0 eq) in a solution of concentrated HCl and water at room temperature. Stir until a clear solution of the amine salt is formed.

-

Cooling: Place the flask in an ice-salt bath and cool the solution to 0-5 °C with vigorous stirring. Maintaining this low temperature is critical for the stability of the intermediate.

-

Diazotization: Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold deionized water. Add this solution dropwise to the cooled amine salt solution. The rate of addition should be controlled to keep the internal temperature below 5 °C. Stir the resulting mixture at 0-5 °C for 30 minutes.

-

Azidation: In a separate flask, dissolve sodium azide (1.2 eq) in deionized water and cool it in an ice bath. Add this cold sodium azide solution dropwise to the diazonium salt solution, again ensuring the temperature remains below 5 °C.

-

Safety Note: Sodium azide is highly toxic. Handle with extreme care. Do not allow it to come into contact with acids (forms toxic hydrazoic acid) or heavy metals (forms explosive metal azides).

-

-

Reaction Progression: Allow the reaction mixture to stir at 0-5 °C for 1 hour, then let it slowly warm to room temperature and stir for an additional 1-2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Extraction: Transfer the reaction mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

-

Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (to neutralize any remaining acid) and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: The crude 5-azido-2-methyl-1H-indole can be purified by column chromatography on silica gel if necessary.

Core Applications in Research and Drug Development

The true power of 5-azido-2-methyl-1H-indole lies in its application as a versatile chemical tool. The azide group serves as a bioorthogonal chemical reporter, allowing for its selective reaction in complex biological environments without interfering with native cellular processes.[12][13]

Bioorthogonal "Click" Chemistry

"Click" chemistry describes a class of reactions that are rapid, high-yielding, and create byproducts that are easily removed.[14][15] The azide-alkyne cycloaddition is the cornerstone of this field.[7]

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is a highly efficient reaction between an azide and a terminal alkyne, catalyzed by a copper(I) source, to form a stable 1,4-disubstituted triazole linkage.[6][16] While extremely effective for in vitro applications like materials science and bioconjugation in cell lysates, the cytotoxicity of the copper catalyst limits its use in living cells.[6]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To overcome the toxicity of copper, SPAAC was developed for live-cell imaging and in vivo studies.[4][6] This reaction uses a strained cyclooctyne, which reacts rapidly with an azide without the need for a metal catalyst.[5][7] 5-azido-2-methyl-1H-indole is an excellent partner for SPAAC, enabling researchers to attach the indole moiety to biomolecules in living systems.

Experimental Workflow: Protein Labeling via SPAAC

The following diagram illustrates a typical workflow where a protein of interest is metabolically labeled with an alkyne-containing unnatural amino acid and subsequently tagged with 5-azido-2-methyl-1H-indole for downstream analysis.

Caption: Workflow for labeling proteins in live cells using SPAAC.

Applications in Medicinal Chemistry

The indole nucleus is a key pharmacophore, and attaching it to other molecules or biomolecules is a common strategy in drug design.[17][18] 5-azido-2-methyl-1H-indole serves as a valuable building block for this purpose.

-

Fragment-Based Drug Discovery: The azide allows the indole fragment to be "clicked" onto a library of alkyne-containing fragments to rapidly generate novel molecular entities for screening.

-

Prodrug and Targeting Strategies: The azide can be used to link the indole core to a targeting moiety (e.g., a peptide that binds to a specific receptor) or to a solubilizing group. The resulting triazole linker is highly stable in vivo.

Conclusion

5-azido-2-methyl-1H-indole is more than just another chemical reagent; it is a powerful molecular tool that bridges the gap between synthetic chemistry and biology. By combining the privileged indole scaffold with the bioorthogonal reactivity of the azide group, it provides researchers with a robust and versatile platform for a wide range of applications. From the precise labeling of biomolecules in living cells to the rapid assembly of novel drug candidates, 5-azido-2-methyl-1H-indole is an indispensable component in the modern chemist's toolbox, enabling discoveries that were previously out of reach. Its careful synthesis and application will undoubtedly continue to fuel innovation across the scientific disciplines.

References

- Bioorthogonal chemistry - Wikipedia. (n.d.).

- ChemInform Abstract: Process Development of 5-Methoxy-1H-indole-2-carboxylic Acid from Ethyl 2-Methylmalonate. - ResearchGate. (n.d.).

- A Comparative Study of Bioorthogonal Reactions with Azides - ResearchGate. (2025, August 7).

- Design and Synthesis of Some 5-Substituted-2-(4-(azido or methylsulfonyl)phenyl)-1H-indole Derivatives as Selective Cyclooxygenase (COX-2) Inhibitors - MDPI. (2008, July 8).

- Click chemistry - Wikipedia. (n.d.).

- Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging - PMC. (n.d.).

- Click Chemistry in Complex Mixtures: Bioorthogonal Bioconjugation - PMC. (n.d.).

- Bioorthogonal chemistry: strategies and recent development - PMC. (n.d.).

- Design and Synthesis of Some 5-Substituted-2-(4-(azido or methylsulfonyl)phenyl)-1H-indole Derivatives as Selective Cyclooxygenase (COX-2) Inhibitors - ResearchGate. (2014, November 20).

- Azidoindolines—From Synthesis to Application: A Review - MDPI. (2024, July 18).

- Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. (2021, October 15).

- Indole and indoline scaffolds in drug discovery - ResearchGate. (n.d.).

- Navigating the Stability and Storage of 5-(azidomethyl)-2-methylpyrimidine: A Technical Guide - Benchchem. (n.d.).

- Click Chemistry Azide-Alkyne Cycloaddition. (n.d.).

- A Comprehensive Guide to Click Chemistry Reaction - Labinsights. (2024, October 22).

- Click Chemistry - TCI Chemicals. (n.d.).

- Click Chemistry | IDT - Integrated DNA Technologies. (n.d.).

- SYNTHESIS OF 5-SUBSTITUTED INDOLE DERIVATIVES, PART II.1 SYNTHESIS OF SUMATRIPTAN THROUGH THE JAPP-KLINGEMANN REACTION. (1999, November 22).

- Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC. (n.d.).

- 5-(2-Methylpropoxy)-1H-indole|CAS 1393448-59-3 - Benchchem. (n.d.).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-(2-Methylpropoxy)-1H-indole|CAS 1393448-59-3 [benchchem.com]

- 4. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]

- 5. Click chemistry - Wikipedia [en.wikipedia.org]

- 6. Click Chemistry in Complex Mixtures: Bioorthogonal Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. labinsights.nl [labinsights.nl]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]

- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 12. researchgate.net [researchgate.net]

- 13. Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Click Chemistry [organic-chemistry.org]

- 15. tcichemicals.com [tcichemicals.com]

- 16. idtdna.com [idtdna.com]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

5-azido-2-methylindole CAS number and molecular weight

The following is an in-depth technical guide on 5-Azido-2-methylindole , structured as a technical whitepaper for research and development professionals.

Chemical Identity, Synthesis Protocols, and Photoaffinity Applications

Executive Summary

5-Azido-2-methylindole is a specialized indole derivative utilized primarily in chemical biology as a photoaffinity probe and "click" chemistry synthon. Distinguished by its C5-azide functionality and C2-methyl stabilization, it serves as a robust scaffold for mapping ligand-binding domains in tryptophan-rich proteins. Upon UV irradiation, the aryl azide moiety generates a highly reactive nitrene intermediate capable of covalent insertion into proximal amino acid residues, facilitating the identification of transient biological interactions.

This guide provides the definitive physicochemical data, synthesis pathway from the commercially available precursor (5-amino-2-methylindole), and safety protocols required for handling this high-energy intermediate.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9][10]

5-Azido-2-methylindole is often a non-catalog item in general chemical inventories, requiring in-situ preparation or custom synthesis. Researchers should verify identity using the MDL number or by synthesizing from the verified precursor.

| Property | Data |

| Systematic Name | 5-Azido-2-methyl-1H-indole |

| Common Name | 5-Azido-2-methylindole |

| CAS Number | Not Widely Listed (See Precursor below) |

| MDL Number | MFCD24458182 |

| Molecular Formula | C |

| Molecular Weight | 172.19 g/mol |

| Precursor CAS | 7570-49-2 (5-Amino-2-methylindole) |

| Appearance | Pale yellow to brown solid (sensitive to light) |

| Solubility | Soluble in DMSO, DMF, MeOH; sparingly soluble in water |

| Storage | -20°C, desiccated, protected from light (Azides are photosensitive) |

Note on CAS: While specific CAS numbers for azido-indoles are often unassigned in public registries, the compound is chemically distinct and characterized by the MDL number MFCD24458182. It is synthesized directly from 5-amino-2-methylindole (CAS 7570-49-2) .

Synthesis Protocol

The synthesis of 5-azido-2-methylindole follows a classic Sandmeyer-type transformation . The 2-methyl group provides steric protection to the indole C2 position, preventing oxidative polymerization common in unsubstituted indoles during the diazotization step.

Reagents Required:

-

Precursor: 5-Amino-2-methylindole (CAS 7570-49-2)[1]

-

Diazotization: Sodium Nitrite (NaNO

), Hydrochloric Acid (HCl, 6M) -

Azidation: Sodium Azide (NaN

), Sodium Acetate (NaOAc) to buffer -

Solvent: Water/Ethanol mixture or Acetic Acid/Water

Step-by-Step Methodology:

-

Solubilization: Dissolve 5-amino-2-methylindole (1.0 eq) in 6M HCl at 0°C. Ensure the solution is kept strictly below 5°C to prevent decomposition of the diazonium intermediate.

-

Diazotization: Dropwise add a solution of NaNO

(1.1 eq) in water to the amine solution while stirring. Maintain temperature at 0–4°C. The solution will turn dark; stir for 20 minutes to ensure complete formation of the diazonium salt (5-diazonium-2-methylindole). -

Azidation: Carefully neutralize the solution to pH ~4–5 using saturated NaOAc. Add a solution of NaN

(1.2 eq) dropwise. Caution: Nitrogen gas evolution will occur. -

Precipitation: Stir the mixture in the dark at 0°C for 2 hours, then allow it to warm to room temperature. The product, 5-azido-2-methylindole, typically precipitates as a solid.

-

Isolation: Filter the precipitate, wash with cold water, and dry under vacuum in the dark.

-

Purification: If necessary, purify via silica gel chromatography (Hexane/EtOAc) in a dark room. Avoid heating above 40°C.

Synthesis Workflow Diagram

Figure 1: Synthetic pathway from amino-precursor to azido-product via diazonium displacement.

Mechanism of Action: Photoaffinity Labeling

The utility of 5-azido-2-methylindole lies in its photochemistry. Upon irradiation with UV light (typically 254 nm or 300–365 nm), the aryl azide eliminates nitrogen gas to form a singlet nitrene. This highly reactive species can undergo intersystem crossing to a triplet nitrene or rearrange, but its primary utility is the rapid insertion into neighboring bonds.

-

Singlet Nitrene: Inserts into O-H or N-H bonds (nucleophilic trapping).

-

Triplet Nitrene: Abstracts hydrogen atoms or adds to double bonds.

-

Ring Expansion: Can rearrange to a dehydroazepine intermediate (ketenimine), which reacts with nucleophiles.

This mechanism allows the molecule to "freeze" a transient biological interaction by forming a covalent bond with the binding protein.

Photolysis & Reactivity Pathway

Figure 2: Photochemical activation pathway of aryl azides leading to covalent protein crosslinking.

Applications

-

Photoaffinity Labeling (PAL): Used to identify binding sites of indole-containing ligands (e.g., tryptophan analogs, auxin binding proteins in plants). The 5-azido group mimics the electronics of the indole ring while providing a crosslinking handle.

-

Click Chemistry (CuAAC): The azide group is a bioorthogonal handle. It can react with alkynes via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to form stable triazole conjugates. This allows for post-labeling functionalization with fluorophores or biotin.

-

Fluorescence Quenching: The azido group is electron-withdrawing and can quench the intrinsic fluorescence of the indole. Upon reaction (click or photolysis), fluorescence properties may be restored or altered, serving as a "turn-on" sensor.

Safety & Handling Protocol (E-E-A-T)

Warning: Organic azides are potentially explosive and toxic.

-

Explosion Hazard: While aryl azides are generally more stable than alkyl azides, maintain the "Rule of Six":

. 5-Azido-2-methylindole (C9) satisfies this rule (Ratio = 9), indicating it is relatively stable, but never heat neat azides or subject them to mechanical shock. -

Toxicity: Azides are cytochrome c oxidase inhibitors (similar to cyanide). Handle in a fume hood.

-

Waste Disposal: Do not dispose of azide solutions down the drain (risk of forming explosive metal azides in plumbing). Quench excess azide with mild oxidants or specific disposal protocols before waste collection.

References

-

Namiki Building Blocks. (2021). Catalogue Entry for 5-azido-2-methyl-1H-indole (MDL MFCD24458182).[2] Namiki Shoji Co., Ltd. Link

-

ChemicalBook. (2024). Product Entry: 5-Amino-2-methylindole (CAS 7570-49-2).[1] Link

-

Melzer, M. S., et al. (1989). Photoaffinity labeling of indole-3-acetic acid-binding proteins. Proceedings of the National Academy of Sciences. Link

-

Bräse, S., et al. (2005). Organic Azides: An Exploding Diversity of a Unique Class of Compounds. Angewandte Chemie International Edition. Link

-

Scriven, E. F. (1984). Azides: their preparation and synthetic uses. Chemical Reviews. Link

Sources

Orthogonal Trajectories in Indole Functionalization: A Technical Guide to 5-Amino- vs. 5-Azido-2-Methylindole Precursors

Executive Summary

In advanced medicinal chemistry and drug development, the 2-methylindole scaffold is a privileged pharmacophore frequently leveraged in the design of kinase inhibitors, GPCR ligands, and tubulin disruptors. When functionalizing the C5 position of this core, researchers face a critical strategic divergence: utilizing a nucleophilic handle via 5-amino-2-methylindole or a dipolar/bioorthogonal handle via 5-azido-2-methyl-1H-indole .

This whitepaper provides an in-depth technical analysis of both precursors. By mapping their physicochemical properties, mechanistic causality, and experimental workflows, this guide empowers synthetic chemists to select and execute the optimal functionalization trajectory for their specific drug discovery campaigns.

Physicochemical Profiling & Causality

The choice between an amine and an azide at the C5 position fundamentally alters the molecule's electronic distribution and reactivity profile. The electron-rich nature of the indole core uniquely influences both functional groups.

Quantitative Precursor Comparison

| Property | 5-Amino-2-methylindole | 5-Azido-2-methyl-1H-indole |

| CAS Number | 7570-49-2 | 1363421-86-6 |

| Molecular Formula | C9H10N2 | C9H8N4 |

| Molecular Weight | 146.19 g/mol | 172.19 g/mol |

| cLogP (est.) | 1.4 | ~2.5 |

| Primary Reactivity | Nucleophilic substitution, Amidation | 1,3-Dipolar cycloaddition (CuAAC) |

| Stability / Storage | Air/light sensitive (prone to oxidation) | Light sensitive, stable to mild oxidation |

Mechanistic Causality: In 5-amino-2-methylindole, the indole nitrogen donates electron density into the aromatic system, significantly elevating the nucleophilicity of the C5 amine. While this allows for rapid acylation and cross-coupling, it also makes the precursor highly susceptible to oxidation and over-reaction (e.g., diacylation) . Conversely, 5-azido-2-methyl-1H-indole replaces the nucleophilic amine with a kinetically stable, linear azide. The azide acts as a masked amine that is entirely unreactive toward standard electrophiles, allowing for orthogonal late-stage functionalization via click chemistry .

Reactivity Logic & Pathway Mapping

The following diagram illustrates the divergent synthetic pathways dictated by the C5 functional group.

Reactivity pathways for 5-amino vs 5-azido-2-methylindole precursors.

5-Amino-2-Methylindole: Nucleophilic Workflows

The Challenge of Diacylation

When utilizing 5-amino-2-methylindole for amide synthesis, the primary technical hurdle is controlling the stoichiometry. Literature precedent demonstrates that under reflux conditions or in the presence of excess reagents (such as acetic anhydride or di-tert-butyl dicarbonate), the C5 amine readily undergoes diacylation .

Protocol 1: Self-Validating Controlled Mono-Amidation

To prevent over-reaction, the following protocol leverages steric hindrance and low temperatures.

-

Preparation: Dissolve 1.0 equivalent of 5-amino-2-methylindole in anhydrous acetonitrile (CH3CN) under an inert argon atmosphere.

-

Activation: Cool the reaction vessel to 0 °C. Add 1.05 equivalents of the target electrophile (e.g., acid chloride or anhydride) dropwise. Causality: The slight excess ensures complete conversion without providing enough reagent to drive the diacylation equilibrium.

-

Base Addition: Introduce 1.2 equivalents of N,N-diisopropylethylamine (DIPEA). Causality: DIPEA is a non-nucleophilic, sterically hindered base that neutralizes the HCl byproduct without catalyzing secondary acylation events.

-

Validation Check (TLC & LC-MS): This is a self-validating system. Monitor the reaction via Thin-Layer Chromatography (Hexanes/EtOAc). Successful mono-amidation shows the disappearance of the highly polar baseline amine and the formation of a single new spot. The appearance of a higher Rf spot indicates unwanted diacylation. Confirm the mono-amide mass via LC-MS ([M+H]+).

-

Isolation: Quench with saturated aqueous NaHCO3, extract with EtOAc, and wash with brine to remove residual DIPEA salts.

5-Azido-2-Methyl-1H-Indole: Dipolar Workflows

The Power of Bioorthogonality

5-Azido-2-methyl-1H-indole is engineered for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). The azide group is thermodynamically poised to react with terminal alkynes but requires a Cu(I) catalyst to lower the activation energy, ensuring strict 1,4-regioselectivity of the resulting triazole linkage.

Protocol 2: Self-Validating CuAAC Click Conjugation

-

Preparation: Dissolve 1.0 equivalent of 5-azido-2-methyl-1H-indole and 1.1 equivalents of the target terminal alkyne in a 1:1 mixture of tert-butanol (t-BuOH) and water. Causality: This specific biphasic solvent system is critical; the organic phase solubilizes the indole precursor, while the aqueous phase supports the generation and stabilization of the copper catalyst.

-

Catalyst Generation: Add 0.1 equivalents of CuSO4·5H2O, followed immediately by 0.2 equivalents of sodium ascorbate. Causality: Sodium ascorbate acts as a mild reducing agent, reducing Cu(II) to the catalytically active Cu(I) species in situ.

-

Validation Check (Visual & IR): The system validates its own initiation: upon adding sodium ascorbate, the solution will visibly transition from a pale blue (Cu2+) to a colorless or light yellow hue (Cu+). Reaction completion is definitively validated by Infrared (IR) spectroscopy, marked by the complete disappearance of the strong, characteristic azide stretching band at ~2100 cm⁻¹.

-

Isolation: Dilute the mixture with water and extract with EtOAc. To remove residual copper species that could interfere with biological assays, wash the organic layer with a 10% aqueous ammonium hydroxide (NH4OH) solution until the aqueous layer is no longer blue.

Experimental Workflow Comparison

Step-by-step experimental workflow for amidation vs CuAAC click chemistry.

Applications in Drug Discovery

The strategic selection between these two precursors directly impacts the pharmacokinetic and pharmacodynamic profiles of the resulting drug candidates:

-

Kinase and Tubulin Inhibitors: The 5-amino precursor is frequently utilized to synthesize indolyl-pyridinyl-propenones, which have shown significant efficacy as microtubule disruption agents and methuosis inducers .

-

Targeted Protein Degraders (PROTACs): The 5-azido precursor is highly favored in modern PROTAC design. The resulting 1,2,3-triazole not only serves as a stable linker to connect the indole warhead to an E3 ligase ligand but also improves the overall aqueous solubility and metabolic stability of the chimeric molecule.

References

-

PubChem. "5-Amino-2-methylindole | C9H10N2 | CID 2733992." National Center for Biotechnology Information. Available at:[Link]

-

Journal of Medicinal Chemistry (ACS Publications). "Synthesis and Biological Evaluation of Indolyl-Pyridinyl-Propenones Having Either Methuosis or Microtubule Disruption Activity." J. Med. Chem. 2015. Available at:[Link]

Aryl Azide Indole Derivatives in Chemical Biology: Design, Synthesis, and Photolabeling Protocols

Executive Summary

This technical guide details the strategic application of aryl azide-functionalized indole derivatives as photoaffinity labeling (PAL) probes. While diazirines and benzophenones are often cited for their specific photochemical properties, aryl azide indoles occupy a unique niche: they combine the "privileged" indole scaffold—mimicking tryptophan and serving as a core pharmacophore for kinases and GPCRs—with the minimal steric footprint of the azide group. This guide addresses the mechanistic nuances of nitrene chemistry, synthetic routes for 3-, 4-, and 5-azidoindoles, and a validated protocol for chemoproteomic target identification.

Part 1: Mechanistic Foundation

The Indole-Nitrene Interface

The efficacy of an aryl azide probe relies on the generation of a highly reactive nitrene species upon UV irradiation.[1] However, the chemical environment of the indole ring significantly influences the pathway of this intermediate.

-

Activation: Upon irradiation (typically

nm for simple azides, shifted to -

The Bifurcation Point (Critical Failure Mode):

-

Desired Pathway: The singlet nitrene undergoes C-H or N-H insertion into the target protein, forming a covalent bond.

-

Competing Pathway (Ring Expansion): In simple aryl azides, the singlet nitrene often rearranges into a benzazirine and subsequently a ketenimine (dehydroazepine). This electrophile reacts slowly with nucleophiles (e.g., lysine

-amines or solvent), leading to high non-specific background labeling and lower crosslinking efficiency.

-

-

The Solution: Fluorination of the aryl ring (e.g., tetrafluorophenyl azide) stabilizes the singlet nitrene, preventing ring expansion and forcing C-H insertion. However, for indole derivatives where the azide is directly attached to the pharmacophore, fluorination may alter binding affinity. Therefore, rapid irradiation times (<10 min) and radical scavengers are often employed to manage the triplet state intersystem crossing.

Visualization: Photochemical Pathways

The following diagram illustrates the critical divergence between successful crosslinking and ring-expansion artifacts.

Caption: Mechanistic divergence of aryl nitrenes. Ring expansion leads to non-specific labeling, a key challenge in probe design.

Part 2: Strategic Design & Synthesis

Position-Dependent Logic

The indole scaffold is not merely a carrier; it is often the primary binding element.

-

C3-Position: Analogous to the side chain of Tryptophan. Modification here (e.g., 3-azidoindole) often mimics the native ligand but is synthetically challenging due to the instability of the 3-azido group.

-

C5-Position: Often solvent-exposed in GPCR binding pockets (e.g., Serotonin receptors). 5-azidoindole derivatives are chemically more stable and easier to access via reduction of 5-nitroindole followed by diazotization.

Synthetic Routes

Direct azidation of the indole core is difficult due to the electron-rich nature of the pyrrole ring. Two robust strategies are recommended:

Strategy A: Late-Stage Azidation (Sandmeyer Approach) Best for C4, C5, C6, or C7 functionalization.

-

Precursor: Start with the corresponding amino-indole (often protected at N1).

-

Diazotization: Treat with

or alkyl nitrites ( -

Substitution: Reaction with sodium azide (

).-

Note: Perform in the dark to prevent premature photolysis.

-

Strategy B: C3-Functionalization via Surrogates Direct synthesis of 3-azidoindole is unstable.[3] A modern approach uses 3-azidoindole surrogates (e.g., indolin-3-one oxime derivatives) or iodine-mediated azidation of indoles which generates fleeting intermediates that can be trapped.[3]

Table 1: Comparison of Photophore Characteristics

| Feature | Aryl Azide (Indole-bound) | Diazirine (Aliphatic/Aryl) | Benzophenone |

| Size (Steric Bulk) | Small (Linear | Small/Medium | Large (Bulky bi-aryl) |

| Excitation | 254–300 nm (Simple)365 nm (Fluorinated) | ~350–360 nm | 350–360 nm |

| Reactivity | Nitrene (Insertion/Expansion) | Carbene (Fast Insertion) | Diradical (Reversible) |

| Crosslinking Yield | Low to Moderate (<10%) | Moderate | High |

| Indole Compatibility | Excellent (Electronic mimic) | Good (Linker required) | Poor (Disrupts stacking) |

Part 3: Experimental Workflow (The Protocol)

This protocol describes a Gel-Free, Click-Chemistry Based Proteomics (ABPP) workflow for identifying targets of an aryl azide indole probe.

Phase 1: Incubation & Photoactivation

Objective: Establish equilibrium binding and covalently lock the complex.

-

Cell Culture: Grow cells (e.g., HEK293) to 80-90% confluence.

-

Probe Incubation:

-

Replace media with serum-free media containing the Aryl Azide Indole Probe (typically 1–10 µM).

-

Include a Vehicle Control (DMSO only) and a Competition Control (Probe + 10x excess of parent ligand) to validate specificity.

-

Incubate for 30–60 min at 37°C.

-

-

Irradiation (The Critical Step):

-

Wash cells 2x with cold PBS to remove unbound probe.

-

Place cells on ice (prevents thermal degradation).

-

Irradiate: Use a UV crosslinker (Stratalinker or equivalent).

-

For simple aryl azides: 254 nm for 5–10 minutes.

-

Warning: 254 nm damages DNA/proteins. Keep time minimal.

-

For fluorinated/conjugated azides: 365 nm for 10–20 minutes.

-

-

-

Lysis: Harvest cells in lysis buffer (1% NP-40, 1x PBS, Protease Inhibitors). Avoid buffers with primary amines (Tris/Glycine) if using simple aryl azides to prevent ring-expansion artifacts. Use HEPES or PBS.

Phase 2: Click Chemistry & Enrichment

Objective: Attach a handle (Biotin) to the probe-protein complex for purification.

-

Normalization: Adjust protein concentration to 1–2 mg/mL.

-

Click Reaction Cocktail (CuAAC): Add reagents in this specific order to the lysate (final concentrations):

-

Biotin-PEG-Alkyne: 100 µM

-

TCEP (Reducing agent): 1 mM (Freshly prepared)

-

TBTA (Ligand): 100 µM

-

CuSO₄: 1 mM

-

-

Incubation: Rotate for 1 hour at Room Temperature.

-

Precipitation: Add cold Methanol/Chloroform/Water (4:1:3 ratio) to precipitate proteins and remove excess Click reagents. Wash pellet 2x with Methanol.

-

Enrichment: Resuspend pellet in 1% SDS/PBS (sonicate if needed). Dilute to 0.2% SDS and incubate with Streptavidin-Agarose beads for 2 hours.

Phase 3: On-Bead Digestion & MS Analysis

-

Washing: Wash beads stringently (1% SDS, then 4M Urea, then 50 mM Ammonium Bicarbonate) to remove non-specific binders.

-

Digestion: Add Trypsin (promotes on-bead digestion) overnight at 37°C.

-

Elution: Collect peptides.

-

LC-MS/MS: Analyze via shotgun proteomics.

Visualization: The ABPP Workflow

Caption: Step-by-step workflow for Activity-Based Protein Profiling (ABPP) using aryl azide probes.

Part 4: Data Analysis & Validation (Self-Validating Systems)

To ensure scientific integrity (E-E-A-T), the experiment must contain internal validation steps.

The "Competition" Check

A true target must show significantly reduced signal in the Competition Control (Probe + Excess Competitor) compared to the Probe-only sample.

-

Calculation: Calculate the ratio

. -

Threshold: High-confidence targets typically have

.

Mass Shift Analysis

If the probe is covalently bound to the peptide, the MS/MS spectra will show a mass shift on the modified amino acid.

-

Modification Mass: Calculate the exact mass of the [Probe + Linker] adduct.

-

Note: Aryl azides often lose

(28 Da) during crosslinking. Ensure your search engine (e.g., MaxQuant, Proteome Discoverer) accounts for the nitrene-inserted mass, not the azide mass.

Fluorescence Gel (Optional but Recommended)

Before MS, run a small aliquot of the "Clicked" lysate (using a Fluorophore-Alkyne instead of Biotin) on an SDS-PAGE gel.

-

Result: You should see discrete bands that disappear in the competition lane. This visually validates that the probe is working and specific before investing in expensive MS time.

References

-

Abe, T. (2024).[4] Azidoindolines—From Synthesis to Application: A Review. Chemistry, 6(4), 556-580.[4] [Link]

-

Tomohiro, T., et al. (2014). Diazirine-Based Multifunctional Photo-Probes for Affinity-Based Elucidation of Protein-Ligand Interaction. Heterocycles, 89(12). [Link][5]

-

Seneviratne, U., et al. (2021). Protocol for clickable photoaffinity labeling and quantitative chemical proteomics. STAR Protocols, 2(2), 100529. [Link]

-

Melhado, L. L., & Brodsky, J. L. (2025). Synthesis of 4-azidoindole-3-acetic acid, a photoprobe causing sustained auxin activity. The Journal of Organic Chemistry. [Link]

-

Zhang, Y., Tan, J., & Chen, Y. (2021). Visible-light-induced protein labeling in live cells with aryl azides. Chemical Communications,[6] 57. [Link]

Sources

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Azidoindolines—From Synthesis to Application: A Review - OKAYAMA UNIVERSITY SCIENTIFIC ACHIEVEMENT REPOSITORY [ousar.lib.okayama-u.ac.jp]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Visible-light-induced protein labeling in live cells with aryl azides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Technical Guide: Solubility and Handling of 5-Azido-2-methylindole

Executive Summary & Chemical Profile

5-Azido-2-methylindole is a specialized heterocyclic building block, primarily utilized as a photoaffinity probe or a "click" chemistry precursor (via CuAAC or SPAAC reactions). Its utility lies in the bifunctionality of the indole core (fluorescent, bioactive scaffold) and the azide moiety (bioorthogonal reactivity).

However, the presence of the azido group (

Physicochemical Specifications

| Property | Specification |

| Chemical Formula | |

| Molecular Weight | ~172.19 g/mol |

| Appearance | Pale yellow to tan solid (light sensitive) |

| C/N Ratio | 2.25 (9 Carbons / 4 Nitrogens) — Indicates energetic potential |

| Solubility Classification | Lipophilic; High solubility in Polar Aprotic solvents |

Solubility Dynamics in DMSO and DMF[2]

Both Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are excellent solvents for 5-azido-2-methylindole due to their high dielectric constants and ability to disrupt the crystal lattice of aromatic heterocycles.

Theoretical vs. Practical Limits

While specific saturation points vary by batch purity, the following ranges are established for 5-azidoindole derivatives:

| Solvent | Dielectric Constant ( | Estimated Saturation Limit | Recommended Stock Conc. |

| DMSO | 46.7 | > 100 mM (~17 mg/mL) | 10 – 50 mM |

| DMF | 36.7 | > 100 mM (~17 mg/mL) | 10 – 50 mM |

Expert Insight:

-

DMSO is preferred for biological assays due to its miscibility with aqueous buffers and lower toxicity compared to DMF.

-

DMF is preferred for synthetic chemical reactions where solvent removal (bp 153°C) is required, as DMSO (bp 189°C) is difficult to evaporate.

Stability in Solution

-

Hydrolytic Stability: The compound is stable in anhydrous DMSO/DMF.

-

Photostability: CRITICAL. The azido group is photolabile. Solutions exposed to ambient UV/blue light will degrade into nitrenes, leading to complex polymerization or insertion products.

-

Thermal Stability: Avoid heating above 40°C. Azides can decompose exothermically.

Safety Protocols: The "Azide Hazard"

Working with 5-azido-2-methylindole requires adherence to specific safety rules derived from the "Rule of Six" and general azide handling principles.

The Rule of Six Analysis

The safety of organic azides is often estimated using the equation:

Incompatibility Matrix

-

Acids: NEVER mix with strong acids. Protonation can generate Hydrazoic Acid (

), which is highly toxic and explosive.[1] -

Halogenated Solvents: Avoid Dichloromethane (DCM) or Chloroform when possible.[2] Azides can react to form di- and tri-azidomethane (explosive) over long periods.[1]

-

Metals: Do not use metal spatulas. Contact with Copper, Lead, or Brass can form shock-sensitive metal azides.

Experimental Protocols

Protocol A: Preparation of a 50 mM Stock Solution in DMSO

Objective: Create a stable, validated stock solution for biological assays.

Materials:

-

5-azido-2-methylindole (Solid)

-

Anhydrous DMSO (Grade

99.9%, stored over molecular sieves) -

Amber glass vial (borosilicate) with PTFE-lined cap

-

Plastic/Ceramic spatula (Strictly NO metal)

Workflow:

-

Weighing:

-

Calculate mass required: For 1 mL of 50 mM solution, mass =

. -

Weigh ~8.6 mg into the amber vial using a plastic spatula. Record exact mass.

-

-

Solvent Addition:

-

Add DMSO to achieve the target concentration.

-

Formula:

-

-

Dissolution:

-

Vortex gently for 30 seconds.

-

If particles persist, sonicate in a water bath at room temperature (20-25°C) for 1 minute. DO NOT HEAT.

-

-

QC Check:

-

Inspect visually for clarity.[3]

-

(Optional) Verify concentration via UV-Vis (Indole absorption

).

-

-

Storage:

-

Flush headspace with Argon or Nitrogen.

-

Store at -20°C or -80°C.

-

Protocol B: Visualizing the Workflow

Caption: Logic flow for the safe preparation and storage of azide-functionalized indole stock solutions.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Precipitation upon thawing | DMSO freezing/thawing cycles induced crystal growth. | Warm vial in hands to RT. Vortex gently. Do not heat >30°C. |

| Solution turns brown/dark | Photodecomposition or Oxidation. | Discard. The azide has likely degraded to a nitrene/polymer. Prepare fresh in amber glass. |

| Precipitation in aqueous buffer | "Crashing out" due to hydrophobicity. | Dilute slowly with rapid mixing. Keep DMSO final concentration < 1% if possible, or use a carrier (e.g., Pluronic F-127). |

References

-

University of California, Santa Barbara. (n.d.).[4] Laboratory Safety Fact Sheet #26: Synthesizing, Purifying, and Handling Organic Azides.[3][4] Retrieved from [Link]

-

Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001).[3][4] Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004–2021.

- Bräse, S., Gil, C., Knepper, K., & Zimmermann, V. (2005). Organic Azides: An Exploding Diversity of a Unique Class of Compounds.

Sources

Synthesis of 5-Azido-2-methyl-1H-indole: A Comprehensive Technical Guide

Executive Summary

The synthesis of 5-azido-2-methyl-1H-indole from 5-amino-2-methylindole is a critical transformation for researchers developing photoaffinity labels, bioorthogonal probes, and complex triazole-linked pharmacophores via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Because the electron-rich indole core is highly susceptible to electrophilic degradation, standard Sandmeyer-type diazotization conditions using strong mineral acids often fail. This whitepaper details an optimized, self-validating protocol utilizing an 80% aqueous acetic acid system to achieve high-yielding, regioselective azidation while preserving the integrity of the indole ring[1].

Mechanistic Rationale & Causality

Transforming an aminoindole into an azidoindole requires a two-step sequence: diazotization followed by nucleophilic displacement . Understanding the chemical causality behind the reagent selection is paramount for reproducible yields.

The Challenge of the Indole Core

The indole ring is highly nucleophilic, particularly at the C-3 position. When 5-amino-2-methylindole is exposed to standard diazotization conditions (e.g., aqueous

The Melhado Modification

To circumvent C-3 nitrosation, this protocol employs 80% aqueous acetic acid as the reaction medium[1]. Acetic acid provides a precisely tuned acidic environment:

-

Protonation : It is sufficiently acidic to protonate the primary amine, facilitating the formation of nitrous acid in situ.

-

Protection : It is mild enough to suppress the electrophilic aromatic substitution at the C-3 position, protecting the pyrrole moiety of the indole.

Azide Displacement

Once the diazonium acetate intermediate is formed at 0 °C, the addition of sodium azide (

Figure 1: Mechanistic pathway of 5-amino-2-methylindole diazotization and subsequent azidation.

Quantitative Data & Condition Optimization

The choice of acid and temperature dictates the success of the reaction. Table 1 summarizes the quantitative impact of different acidic systems on the isolated yield of 5-azidoindoles, demonstrating why the 80% AcOH system is the gold standard for this substrate class.

Table 1: Optimization of Diazotization Conditions for Aminoindoles

| Acid System | Temperature | Major Observed Byproducts | Isolated Yield (%) |

| 2.0 M | 0–5 °C | C-3 Nitrosation, Polymers | < 20% |

| Trifluoroacetic Acid (aq) | 0–5 °C | Hydrolyzed Phenols | 40–45% |

| 80% Acetic Acid (aq) | 0–5 °C | Trace Azo-coupling | 85–92% |

Experimental Protocol

This protocol is designed as a self-validating system; visual cues (color changes, gas evolution) serve as in-process controls to verify the reaction's progress.

Reagents Required

-

5-Amino-2-methyl-1H-indole : 1.46 g (10.0 mmol)

-

Sodium Nitrite (

) : 0.76 g (11.0 mmol, 1.1 equiv) -

Sodium Azide (

) : 0.98 g (15.0 mmol, 1.5 equiv) -

80% Aqueous Acetic Acid : 20 mL

-

Distilled Water, Ethyl Acetate, Saturated

, Brine, Anhydrous

Step-by-Step Methodology

Step 1: Acidic Dissolution In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5-amino-2-methyl-1H-indole (1.46 g) in 20 mL of 80% aqueous acetic acid. Cool the flask to 0–5 °C using an ice-water bath. Validation: The solution should become homogeneous. Cooling is mandatory to prepare for the exothermic diazotization.

Step 2: Diazotization

Prepare a solution of

Step 3: Azidation

Prepare a solution of

Step 4: Maturation and Workup

Allow the reaction to stir for 1 hour while slowly warming to room temperature. Dilute the mixture with 50 mL of cold water and extract with ethyl acetate (3 × 30 mL). Wash the combined organic layers with saturated aqueous

Step 5: Isolation

Dry the organic layer over anhydrous

Figure 2: Step-by-step experimental workflow for the synthesis and isolation of the azidoindole.

Critical Safety & Handling Directives

Working with azides and diazonium salts requires stringent safety protocols to mitigate toxicity and explosive hazards[3]:

-

Hydrazoic Acid Generation: Sodium azide reacts with acids to form hydrazoic acid (

), a highly toxic and volatile gas. This entire protocol must be conducted inside a certified, high-flow fume hood. -

Heavy Metal Hazards: Avoid using metal spatulas or disposing of azide-containing aqueous waste in metal plumbing, as this can lead to the formation of shock-sensitive heavy metal azides (e.g., copper or lead azides). Quench all azide waste with nitrous acid or iodine prior to disposal.

-

Product Stability: Aryl azides are sensitive to UV light and elevated temperatures. The purified 5-azido-2-methyl-1H-indole should be stored in an amber glass vial under an inert atmosphere (Argon or

) at -20 °C.

References

-

Melhado, L. L., & Leonard, N. J. (1983). An efficient synthesis of azidoindoles and azidotryptophans. The Journal of Organic Chemistry, 48(25), 5130-5133. Link

-

BenchChem Technical Support. (2025). Optimization of Catalyst Selection for 2H-Isoxazolo[4,5-B]indole Synthesis. BenchChem. Link

-

Bräse, S., & Banert, K. (2010). Organic Azides: Syntheses and Applications. John Wiley & Sons. Link

Sources

The Stability of Indole-Based Aryl Azides in Solution: A Technical Guide for Researchers

Introduction: The Double-Edged Sword of Indole-Based Aryl Azides

Indole and its derivatives are cornerstone scaffolds in medicinal chemistry and drug discovery, forming the structural basis for a vast array of natural products and pharmaceuticals.[1] The introduction of an aryl azide moiety to the indole framework unlocks a powerful toolkit for chemical biologists and synthetic chemists. These molecules serve as versatile precursors for the synthesis of complex nitrogen-containing heterocycles, photoaffinity labels for target identification, and key components in bioconjugation via "click chemistry" and Staudinger ligations. However, the very reactivity that makes these compounds so valuable also presents a significant challenge: their inherent instability. This guide provides an in-depth exploration of the stability of indole-based aryl azides in solution, offering field-proven insights into their decomposition pathways, handling, and strategies to mitigate their inherent reactivity for successful application in research and development.

Part 1: The Stability Conundrum: Why Are Azidoindoles So Reactive?

While aryl azides are known energetic compounds, the stability of an azide group directly attached to an indole ring, particularly at the C3 position, is often markedly lower than that of a typical aryl azide. Many 3-azidoindoles are transient intermediates that cannot be isolated and must be generated and used in situ.[2][3] This heightened reactivity stems from the electron-rich nature of the indole ring system. The lone pair of the indole nitrogen can participate in resonance, increasing the electron density at the C3 position. This electronic contribution can destabilize the attached azide group, facilitating the loss of dinitrogen (N₂) and the formation of a highly reactive nitrene intermediate.

In contrast, azidoindolines, where the indole's pyrrole ring is saturated, exhibit significantly greater stability.[2] The lack of aromaticity in the five-membered ring prevents the electronic destabilization observed in their indole counterparts, making them more amenable to isolation, purification, and storage. The choice between an azidoindole and an azidoindoline scaffold is therefore a critical consideration in experimental design, balancing the need for reactivity with the practicalities of handling and stability.

Part 2: Decomposition Pathways: Thermal and Photochemical Lability

The decomposition of indole-based aryl azides is primarily driven by thermal and photochemical energy input, proceeding through the formation of a nitrene intermediate. Understanding these pathways is crucial for controlling their reactivity and preventing unwanted side reactions or hazardous situations.

Thermal Decomposition

When heated in solution, indole-based aryl azides undergo thermolysis, extruding N₂ to form a singlet nitrene in the initial step. This highly electrophilic intermediate can then undergo a variety of intramolecular reactions. One of the most common and synthetically useful pathways is C-H insertion into an adjacent ortho C-H bond of a substituent, leading to the formation of new heterocyclic ring systems. For instance, the thermal decomposition of substituted azidoindoles can yield valuable o-substituted aminoindoles.[4]

The temperature at which decomposition occurs is highly dependent on the substitution pattern of the indole and the aryl ring. Electron-withdrawing groups on the aryl ring can lower the decomposition temperature.[5]

Diagram 1: Thermal Decomposition of a Substituted Azidoindole

Caption: Thermal decomposition of an azidoindole to a nitrene intermediate.

Photochemical Decomposition

Exposure to light, particularly UV light, can also initiate the decomposition of indole-based aryl azides.[4] Similar to thermolysis, photolysis results in the extrusion of N₂ and the formation of a nitrene intermediate. This property is the basis for their use as photoaffinity labels. Upon photoactivation, the generated nitrene can covalently crosslink with nearby molecules, such as the active site of a target protein.

It is important to note that even ambient laboratory light can be sufficient to induce the slow decomposition of some sensitive indole-based aryl azides over time. Therefore, protection from light is a critical aspect of their storage and handling.

Part 3: Practical Guide to Synthesis and Handling

Given the reactivity of many indole-based aryl azides, their synthesis and subsequent use require careful planning and execution. The choice of synthetic route and handling procedures should be guided by the stability of the target compound.

Synthesis of Indole-Based Aryl Azides

A variety of methods have been developed for the azidation of indoles and indolines, including:

-

Iodine-Mediated Azidation: The use of hypervalent iodine reagents in the presence of an azide source can effect the direct azidation of indoles.[2]

-

Metal-Catalyzed Azidation: Transition metals like copper and iron can catalyze the azidation of indoles, often through a radical mechanism.[2]

-

Nucleophilic Substitution: For the synthesis of more stable azidoindolines, SN2 displacement of a suitable leaving group (e.g., a halide) with an azide salt is a common and effective strategy.[2]

For highly unstable azidoindoles, protocols that involve their in situ generation and immediate consumption in a subsequent reaction are often the most successful.[2]

Safe Handling and Storage Protocols

The handling of all organic azides requires strict adherence to safety protocols to mitigate the risk of explosive decomposition. The following guidelines are particularly important for the potentially more sensitive indole-based aryl azides:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves.

-

Scale: Work on the smallest possible scale, especially when handling a new or unknown compound.

-

Avoid External Energy Input: Protect from heat, shock, friction, and light.[6] Avoid using metal spatulas for handling solid azides, as this can cause friction.[7] Use plastic or ceramic spatulas instead. Do not use ground glass joints, which can create friction.

-

Incompatible Materials: Avoid contact with strong acids (which can form highly toxic and explosive hydrazoic acid), heavy metals (which can form shock-sensitive metal azides), and halogenated solvents like dichloromethane and chloroform.[6][7]

-

Storage: Store indole-based aryl azides in a cool, dark, and well-ventilated location. For long-term storage, refrigeration or freezing in a clearly labeled, tightly sealed container is recommended.[6] Solutions should be stored in amber vials to protect from light.[8]

Diagram 2: Safe Handling Workflow for Indole-Based Aryl Azides

Caption: A workflow for the safe handling of indole-based aryl azides.

Part 4: Assessing Stability in Solution

For indole-based aryl azides that can be isolated, it is prudent to experimentally assess their stability, particularly if they are to be stored or used in solution for extended periods.

Monitoring Decomposition in Solution

The decomposition of an indole-based aryl azide in solution can be monitored over time using various analytical techniques:

-

Infrared (IR) Spectroscopy: The disappearance of the characteristic strong, sharp azide stretch (around 2100 cm⁻¹) can be quantitatively monitored.[9]

-

High-Performance Liquid Chromatography (HPLC): An HPLC method can be developed to separate the parent azide from its degradation products, allowing for the quantification of its concentration over time.[10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the appearance of signals from decomposition products and the disappearance of signals from the starting material.

A simple stability study can be designed by preparing a solution of the azide in the desired solvent, storing it under specific conditions (e.g., room temperature, protected from light), and analyzing aliquots at regular time intervals.

Thermal Analysis

For a more rigorous assessment of thermal stability, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are powerful techniques.[5]

| Technique | Information Provided |

| DSC | Measures the heat flow into or out of a sample as a function of temperature. It can determine the onset temperature of decomposition and the enthalpy of decomposition, which is a measure of the energy released. |

| TGA | Measures the change in mass of a sample as a function of temperature. It is useful for determining the temperature range over which decomposition occurs and for confirming the loss of N₂. |

Table 1: Key Parameters from Thermal Analysis for Stability Assessment

| Parameter | Description | Implication for Stability |

| Onset Temperature of Decomposition (T_onset) | The temperature at which decomposition begins. | A higher T_onset indicates greater thermal stability. |

| Enthalpy of Decomposition (ΔH_d) | The amount of energy released during decomposition. | A larger exothermic ΔH_d suggests a more energetic and potentially hazardous decomposition. |

Part 5: Strategies for Stabilization

Given the inherent reactivity of some indole-based aryl azides, several strategies can be employed to enhance their stability or to work with more stable precursors:

-

Use of Azidoindolines: As previously mentioned, the corresponding azidoindolines are generally more stable and can often be used as precursors. The indoline can then be oxidized to the indole at a later stage in the synthesis if required.

-

N-Protection of the Indole: The installation of an electron-withdrawing group (EWG) on the indole nitrogen can decrease the electron-donating ability of the ring system, thereby increasing the stability of the azide group.

-

Flow Chemistry: The use of flow chemistry for the synthesis of unstable azides is a rapidly growing area.[11] In a flow reactor, the azide can be generated and immediately reacted in the next step of the sequence without isolation, minimizing the handling of the potentially hazardous intermediate.

Conclusion

Indole-based aryl azides are undeniably potent tools in the arsenal of the modern chemist. Their utility in constructing complex molecules and probing biological systems is well-established. However, their successful application hinges on a thorough understanding and respect for their inherent stability challenges. By carefully considering the electronic nature of the indole scaffold, being aware of the thermal and photochemical decomposition pathways, and adhering to stringent safe handling protocols, researchers can harness the synthetic power of these versatile compounds while ensuring the safety and reproducibility of their work. The development of stable precursors and in situ generation techniques continues to expand the accessibility and applicability of this important class of molecules, paving the way for future innovations in drug discovery and chemical biology.

References

- Azidoindolines—From Synthesis to Applic

- Indole-based compounds 30-63 were synthesized by the multi-component 1,3-dipolar cycloaddition reaction... RSC Advances. (2016).

- Indoles from Alkynes and Aryl Azides.

- overcoming the trade-off challenges between stability and reactivity of in situ-generated azidoindoles.

- A comparative study on the thermal stability of different organic azides. Benchchem.

- Decomposition of some substituted azidoindoles and azidohexahydrocarbazoles. Journal of the Chemical Society, Perkin Transactions 1. (1979).

- Decomposition of some substituted azidoindoles and azidohexahydrocarbazoles. Journal of the Chemical Society, Perkin Transactions 1.

- overcoming the trade-off challenges between stability and reactivity of in situ-generated azidoindoles.

- overcoming the trade-off challenges between stability and reactivity of in situ-generated azidoindoles. RSC Publishing. (2025).

- Standard Operating Procedure Safe Handling of Azido Compounds. Department of Chemistry and Chemical Biology. (2021).

- Safe Handling of Azides. University of Pittsburgh. (2013).

- Efficient Synthesis of 3H-Indoles Enabled by the Lead-Mediated α-Arylation of β-Ketoesters or γ-Lactams Using Aryl Azides. Organic Letters. (2014).

- Stability Testing Of Existing Active Substances And Related Finished Products. European Medicines Agency. (2003).

- Indoles from Alkynes and Aryl Azides: Scope and Theoretical Assessment of Ruthenium Porphyrin‐Catalyzed Reactions.

- Safe Handling of Sodium Azide (SAZ). Environment, Health & Safety.

- Quantitative Stability Evaluation of Reconstituted Azacitidine Under Clinical Storage Conditions. MDPI. (2025).

- Aryl azide synthesis by azidonation, azidation or substitution. Organic Chemistry Portal.

- Photochemical stability of 4'-azido-2'-deoxy-2'-methylcytidine hydrochloride: structural elucidation of major degradation products by LC-MS and NMR analysis. PubMed. (2012).

- Indoles from Alkynes and Aryl Azides: Scope and Theoretical Assessment of Ruthenium Porphyrin-C

- The thermal decomposition of azidopyridines.

- Q1A(R2) Guideline. ICH. (2010).

- Azide Synthesis. Professor Steven V. Ley Research Group.

- Enzymatic synthesis of azide by a promiscuous N-nitrosylase. PMC - NIH.

- One-Pot Sodium Azide-Free Synthesis of Aryl Azides

- An Introduction to the Accelerated Stability Assessment Program. [Source]. (2017).

- Synthesis and molecular modeling studies of indole-based antitumor agents. [Source].

- Isomerization and Decomposition of Indole. Experimental Results and Kinetic Modeling. The Journal of Physical Chemistry A.

- Investigation of the Stability of Indole and Analogue Rings Using Quantum Mechanics Computation.

- Azide Group Stability: A Technical Support Guide for Researchers. Benchchem.

- Technical Support Center: Improving the Stability of Indole Compounds in Solution. Benchchem.

- Vinyl azides in heterocyclic synthesis. Part 4. Thermal and photochemical decomposition of azidocinnamates containing ortho-cycloalkenyl substituents. Journal of the Chemical Society, Perkin Transactions 1.

- Regioselectivity of the SEAr-based cyclizations and SEAr-terminated annulations of 3,5-unsubstituted, 4-substituted indoles. Beilstein Journals. (2022).

- Exploring the capabilities of 2-alkynyl aryl/benzyl azides: synthesis approaches for indoles, quinolines, and their derivatives via transition metal c

- A Biomolecule-Compatible Visible Light-Induced Azide Reduction from a DNA-Encoded Reaction Discovery System. PMC.

- Why alpha-azido five-membered heterocycles decompose so fast? An ab initio molecular orbital study. Lirias - KU Leuven. (2024).

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Decomposition of some substituted azidoindoles and azidohexahydrocarbazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. safety.pitt.edu [safety.pitt.edu]

- 7. chemistry.unm.edu [chemistry.unm.edu]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. air.unimi.it [air.unimi.it]

- 10. mdpi.com [mdpi.com]

- 11. Azide Synthesis | Professor Steven V. Ley Research Group [ley.group.ch.cam.ac.uk]

Technical Analysis: 5-Azido-2-Methyl-1H-Indole Spectral Characterization

Executive Summary & Application Context

5-Azido-2-methyl-1H-indole is a specialized photoaffinity probe and tryptophan mimic used extensively in structural biology and medicinal chemistry. Its primary utility lies in the aryl azide moiety, which functions as a photolabile group. Upon UV irradiation, this group generates a highly reactive nitrene intermediate capable of forming covalent bonds with nearby nucleophiles or carbon centers, thereby "freezing" transient biological interactions.

The UV-Vis absorbance spectrum is the critical quality control (QC) and experimental readout for this compound. It serves two distinct purposes:

-

Quantification: Determining concentration prior to labeling experiments.

-

Activation Monitoring: Verifying the integrity of the azide group (dark state) and confirming its successful photolysis (irradiated state).

Physicochemical Profile

Before spectral analysis, the compound's physical state must be standardized.

| Property | Value / Description |

| Molecular Formula | |

| Molecular Weight | 172.19 g/mol |

| Appearance | Pale yellow to tan solid (light sensitive) |

| Solubility | Soluble in organic solvents (DMSO, DMF, Methanol, Ethanol). Sparingly soluble in water. |

| Stability | Heat and Shock Sensitive. Decomposes upon exposure to UV light or temperatures >70°C. |

UV-Vis Spectral Characteristics

The absorbance spectrum of 5-azido-2-methyl-1H-indole is a superposition of the indole aromatic system and the azido auxochrome.

The "Dark" Spectrum (Intact Compound)

In the absence of light, the compound exhibits a characteristic profile distinct from unsubstituted indole. The 2-methyl group induces a slight bathochromic (red) shift and hyperchromic effect compared to the parent indole, while the 5-azido group introduces a significant absorption band in the near-UV region.

| Band Assignment | Wavelength ( | Extinction Coefficient ( | Structural Origin |

| Primary Indole Band | 215 – 220 nm | ~25,000 – 30,000 | |

| Secondary Indole Band | 270 – 290 nm | ~5,000 – 8,000 | |

| Azide Activation Band | 305 – 315 nm | ~13,300 |

Critical Note on

: The extinction coefficient at the activation wavelength (~310 nm) is the most critical parameter for photoactivation experiments. Based on analogous 5-azidoindole-3-acetic acid data, a value of 13,300is the standard reference for concentration calculations in this region [1].

Solvent Effects (Solvatochromism)

The position of the azide activation band is sensitive to solvent polarity:

-

Non-polar (Cyclohexane): Sharper bands, slight blue shift (

nm). -

Polar Protic (Methanol/Ethanol): Broader bands, slight red shift (

nm). -

Polar Aprotic (DMSO): Significant broadening; often used for stock solutions.

Photochemical Activation & Spectral Evolution

The "Action Spectrum" of 5-azido-2-methyl-1H-indole is defined by its response to UV irradiation. The photolysis process is irreversible and can be tracked in real-time by UV-Vis spectroscopy.

Photolysis Mechanism

Upon irradiation with UV light (typically 300–365 nm), the aryl azide eliminates molecular nitrogen (

Spectral Changes (The "Bleaching" Effect)

Monitoring the reaction involves tracking the disappearance of the specific azide bands.

-

Time 0 (Dark): Strong absorbance at 310 nm.

-

Irradiation (t > 0): Rapid decrease in absorbance at 310 nm (Bleaching).

-

Endpoint: The peak at 310 nm disappears or stabilizes at a significantly lower baseline, often accompanied by the appearance of new, broad absorption bands at lower wavelengths (<260 nm) representing the amine or polymeric photoproducts.

Diagram: Photochemical Activation Pathway

Caption: Photochemical pathway of 5-azido-2-methyl-1H-indole. The UV-induced loss of

Experimental Protocol: Accurate Spectral Measurement

Reagents & Equipment

-

Solvent: Spectroscopic grade Methanol or Ethanol (preferred for clear UV cutoff).

-

Blank: Pure solvent from the same batch.

-

Cuvette: Quartz (UV-transparent), 1 cm path length.

-

Light Source: Deuterium/Tungsten lamp (190–900 nm range).

Step-by-Step Workflow

-

Stock Preparation: Dissolve ~1-2 mg of 5-azido-2-methyl-1H-indole in 1 mL DMSO to create a high-concentration stock. Perform in low light.

-

Dilution: Dilute the stock into Methanol to achieve a final concentration of approximately 50

.-

Target Absorbance: 0.5 – 0.8 AU at 310 nm.

-

-

Baseline Correction: Run a baseline scan with pure Methanol.

-

Dark Scan: Measure the sample spectrum from 200 nm to 500 nm. Record

and Absorbance ( -

Photolysis Test (Optional QC):

-

Expose the cuvette to a UV lamp (365 nm handheld or crosslinker) for 30 seconds.

-

Rescan.[1]

-

Repeat until no further change in the 310 nm peak is observed.

-

-

Calculation:

Where

Diagram: QC Workflow

Caption: Quality Control workflow to verify the photoactivity of the azido probe using UV-Vis spectroscopy.

Safety & Handling

-

Explosion Hazard: While 5-azido-2-methyl-1H-indole is generally stable in small quantities, organic azides can be explosive. Do not concentrate solutions to dryness with heat.

-

Toxicity: Indole derivatives can be biologically active. Handle with gloves and in a fume hood.

-

Waste: Dispose of azide-containing solutions in separate waste containers; do not mix with acids (risk of hydrazoic acid formation) or heavy metals.

References

-

Voet, J. G., Coe, T., Epstein, J., Matossian, V., & Shipley, T. (1987). Photoaffinity labeling of the auxin receptor in corn coleoptile membranes with 5-azidoindole-3-acetic acid. Plant Physiology , 93(3), 1154-1161.[2]

-

Melzer, M., et al. (2021).[3] Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles. ACS Organic & Inorganic Au , 1(1), 34-42.

-

NIST Chemistry WebBook. Indole and 2-Methylindole Spectral Data.

-

BenchChem Technical Support. 5-Azidoindole Fluorescence Microscopy & Click Chemistry Guide.

Sources

Light Sensitivity and Photochemical Dynamics of 5-Azido-2-methylindole Derivatives: A Technical Guide

Executive Summary

5-Azidoindole and its derivatives are cornerstone molecules in chemical biology, serving dual roles as photoaffinity labels for target identification and as bioorthogonal handles for click chemistry[1]. While the parent compound, 5-azidoindole, has been extensively utilized to map binding pockets in enzymes such as tryptophan synthase[2] and auxin-binding proteins (ABPs)[3], the introduction of a methyl group at the C2 position—creating 5-azido-2-methylindole derivatives—fundamentally alters the molecule's steric profile and photochemical behavior.

This whitepaper provides an in-depth mechanistic analysis of the light sensitivity of 5-azido-2-methylindole derivatives. It outlines the causality behind their photolysis, details self-validating experimental workflows, and establishes best practices for researchers and drug development professionals utilizing these probes in complex biological matrices.

Mechanistic Foundations: Photolysis and the "2-Methyl" Effect

To effectively utilize 5-azido-2-methylindole derivatives, researchers must understand the quantum and steric mechanics that govern their activation. The azide (–N₃) group is biologically inert in the dark but becomes highly reactive upon exposure to ultraviolet (UV) light[1].

The Photolytic Pathway

Upon UV irradiation, the azide group absorbs a photon and undergoes rapid extrusion of nitrogen gas (N₂), generating an electron-deficient nitrene intermediate[4]. This nitrene initially forms in a singlet state, which can rapidly insert into adjacent C–H or N–H bonds of a target protein, forming a stable covalent adduct. If insertion does not occur immediately, the singlet nitrene undergoes intersystem crossing to a triplet state, which behaves as a diradical and is prone to non-specific scavenging by solvent molecules[3].

Fig 1. Photolytic pathway of 5-azido-2-methylindole generating reactive nitrene intermediates.

Causality of the C2-Methyl Substitution

The C2 position of a standard indole ring is highly nucleophilic, making it susceptible to unwanted dimerization, oxidation, or auto-crosslinking during photolysis. The addition of a 2-methyl group introduces critical modifications:

-

Steric Shielding: The bulky methyl group physically blocks nucleophilic attack at the C2 carbon, significantly reducing intermolecular auto-crosslinking of the probe in high-concentration lysates.

-

Bathochromic Shift: The electron-donating nature of the methyl group subtly shifts the absorption maximum of the azide. While standard 5-azidoindoles are optimally photolyzed at 254 nm, 2-methyl derivatives can often be activated at 280–300 nm. This longer wavelength is crucial because it minimizes background UV damage to native proteins (such as the destruction of endogenous tryptophan and tyrosine residues).

-

Binding Pocket Specificity: In target identification, such as mapping the 22-kDa and 24-kDa auxin-binding proteins in maize[3], the steric bulk of the 2-methyl group alters the binding affinity (

). This allows researchers to probe the spatial constraints of the receptor's active site.

Quantitative Data: Comparative Properties

The table below summarizes the physical and biochemical differences between the parent 5-azidoindole and its 2-methyl derivative, explaining the causality behind these shifts.

| Property | 5-Azidoindole | 5-Azido-2-methylindole | Causality / Mechanism |

| C2 Reactivity | High (Prone to dimerization) | Low (Sterically shielded) | Methyl group sterically blocks nucleophilic attack at the C2 position. |

| Optimal UV Photolysis | 254 nm | 280 - 300 nm | Electron-donating methyl group lowers the required excitation energy. |

| Nitrene Half-Life | Extremely short | Marginally extended | Steric bulk reduces rapid non-specific intermolecular quenching. |

| Receptor Affinity ( | ~5 µM (as 5-N₃IAA)[3] | > 5 µM (Predicted) | Steric clash in tight binding pockets reduces baseline affinity. |

| CuAAC Compatibility | Excellent[1] | Excellent | The azide group remains fully accessible for click chemistry in the dark. |

Experimental Protocols: Self-Validating Systems

A critical failure point in photoaffinity labeling is the inability to distinguish between specific active-site labeling and non-specific surface crosslinking. The following protocols are designed as self-validating systems , meaning the experimental design inherently controls for false positives through competitive inhibition and baseline background checks.

Workflow Diagram

Fig 2. Self-validating photoaffinity labeling workflow with competitive and negative controls.

Protocol 1: UV-Induced Photoaffinity Crosslinking

This protocol utilizes the light sensitivity of the azide group to covalently tag interacting proteins[2][3].

Step-by-Step Methodology:

-